Pyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolo[3,4-c]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the this compound system . Another method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for the synthesis of pyrrole derivatives under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-chlorosuccinimide, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce halogenated pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[3,4-c]pyrrole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: Another bicyclic compound with a fused pyrrole and pyridine ring, known for its broad spectrum of pharmacological properties.
Pyrano[3,4-c]pyrrole: A related compound with a fused pyran ring, used in the synthesis of kainic acid and other biologically active molecules.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H4N2 |
---|---|
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-5-2-8-4-6(5)3-7-1/h1-4H |
InChI-Schlüssel |
YKPJEYXZEBLYCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.